2-Bromo-3-(2-fluorophenyl)propanoic acid
Description
2-Bromo-3-(2-fluorophenyl)propanoic acid is a halogenated propanoic acid derivative with a bromine atom at the β-position and a 2-fluorophenyl substituent at the γ-position. This compound is structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and fenbufen, which feature arylpropanoic acid backbones .
Properties
IUPAC Name |
2-bromo-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFIIKMFMMHZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-fluorophenyl)propanoic acid typically involves the bromination of 3-(2-fluorophenyl)propanoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(2-fluorophenyl)propanoic acid derivatives.
Oxidation: Formation of 2-fluoro-3-oxopropanoic acid.
Reduction: Formation of 2-fluoro-3-hydroxypropanoic acid.
Scientific Research Applications
2-Bromo-3-(2-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-fluorophenyl)propanoic acid involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to enzymes or receptors. The propanoic acid moiety can undergo ionization, facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
The position and nature of substituents on the phenyl ring and propanoic acid chain critically determine physicochemical and biological properties. Key analogs include:
Key Observations :
- Electronic Effects: The nitro group in 2-Bromo-3-(2-nitrophenyl)propanoic acid is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~2-3) compared to fluorine’s weaker electron-withdrawing effect (pKa ~3-4) .
Physicochemical Properties
Topological Polar Surface Area (TPSA): TPSA values correlate with membrane permeability and bioavailability. Propanoic acid derivatives typically exhibit TPSA values between 37–55 Ų:
| Compound | TPSA (Ų) | Docking Score (Affinity) | |
|---|---|---|---|
| 2-Bromo-3-(2-fluorophenyl)propanoic acid | ~37.3 | Not reported | |
| 6-Fluoroquinoline-4-carboxylic acid | 50.19 | -4.2 kcal/mol | |
| Propanoic acid | 37.30 | -3.3 kcal/mol |
Solubility :
- Bromine and fluorine substituents enhance lipophilicity (logP ~2.5–3.5), reducing aqueous solubility compared to unsubstituted propanoic acid (logP ~0.9) .
Cytotoxicity :
- Fluorophenyl derivatives exhibit moderate cytotoxicity (IC₅₀ ~50–100 μM) in malignant cell lines, comparable to NSAIDs like fenbufen .
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